
Carboxyibuprofen
Descripción general
Descripción
Fue introducido por primera vez en el Reino Unido en 1969 por la compañía Boot Pure Drug bajo el nombre comercial Brufen . Este compuesto es conocido por sus propiedades antiinflamatorias, analgésicas y antipiréticas, lo que lo convierte en una opción común para tratar el dolor, la inflamación y la fiebre .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido Ibuprofénico normalmente implica varios pasos que comienzan con el isobutylbenceno. Un método tradicional es el proceso Boots, que implica una acilación de Friedel-Crafts del isobutylbenceno para producir 4-isobutylacetofenona. Este intermedio se convierte entonces en Ácido Ibuprofénico a través de una serie de reacciones que incluyen hidrólisis y descarboxilación .
Otro método es el proceso Hoechst, que es más eficiente y respetuoso con el medio ambiente. Este proceso implica la carbonilación del 1-(4’-isobutylfenil)etanol con monóxido de carbono en un medio acuoso ácido, utilizando un catalizador de paladio .
Métodos de Producción Industrial
La producción industrial del Ácido Ibuprofénico a menudo emplea el proceso Boots-Hoechst-Celanese (BHC), que es una combinación de los métodos Boots y Hoechst. Este proceso es altamente eficiente y produce altos rendimientos del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido Ibuprofénico se somete a varios tipos de reacciones químicas, que incluyen:
Formación de Sales: El grupo ácido carboxílico puede formar sales con bases, lo que puede mejorar la solubilidad y la biodisponibilidad del fármaco.
Halogenación: El anillo aromático puede sufrir reacciones de halogenación, aunque estas son menos comunes.
Reactivos y Condiciones Comunes
Esterificación: Normalmente implica alcoholes y catalizadores ácidos.
Formación de Sales: Implica bases como el hidróxido de sodio o el hidróxido de potasio.
Halogenación: Implica halógenos como el cloro o el bromo, a menudo en presencia de un catalizador.
Productos Principales
Esterificación: Produce ésteres del Ácido Ibuprofénico.
Formación de Sales: Produce sales como el ibuprofeno sódico.
Halogenación: Produce derivados halogenados del Ácido Ibuprofénico.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Carboxyibuprofen is primarily known for its role as a metabolite of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Its pharmacological properties include:
- Anti-inflammatory Effects : this compound retains anti-inflammatory activity, contributing to the overall efficacy of ibuprofen in treating conditions such as arthritis and other inflammatory disorders .
- Analgesic Activity : Similar to its parent compound, this compound exhibits analgesic effects, making it useful in pain management strategies .
Biotransformation Studies
Research has shown that this compound can be produced through the biotransformation of ibuprofen by various biological systems, including fungi. For instance:
- A study demonstrated the ability of certain endophytic fungi to biotransform ibuprofen into its metabolites, including this compound. This process was analyzed using advanced liquid chromatography techniques, highlighting the potential for using fungi in pharmaceutical applications .
Environmental Impact and Biodegradation
This compound's presence in environmental samples has been studied to assess its biodegradation and impact on ecosystems:
- In wastewater treatment studies, this compound was found to degrade at a faster rate than other ibuprofen metabolites. This suggests its potential for lower environmental persistence compared to its parent compound and other metabolites .
- The compound's concentration levels were monitored in natural water samples, indicating its prevalence and the need for effective wastewater management strategies to mitigate pharmaceutical pollution .
Clinical Applications and Case Studies
This compound's clinical relevance extends beyond its role as a metabolite. Research indicates potential therapeutic applications:
- Pain Management : Clinical studies have explored the efficacy of this compound in various pain management protocols, particularly in patients with chronic pain conditions where traditional NSAIDs may have limited effectiveness due to side effects or contraindications .
- Cancer Research : Emerging evidence suggests that this compound may have applications in oncology, particularly regarding its role in modulating inflammatory pathways associated with tumor growth. Studies are investigating its potential as an adjunct therapy alongside conventional cancer treatments .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for optimizing its therapeutic use:
- A study analyzed the pharmacokinetics of this compound alongside ibuprofen enantiomers in healthy volunteers, revealing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics that can inform dosing regimens .
- Genetic factors influencing the metabolism of ibuprofen and its metabolites, including this compound, were also examined, emphasizing the importance of personalized medicine approaches in NSAID therapy .
Mecanismo De Acción
El Ácido Ibuprofénico funciona inhibiendo la enzima ciclooxigenasa (COX), que está involucrada en la producción de prostaglandinas. Las prostaglandinas son sustancias químicas responsables del dolor, la inflamación y la fiebre en el cuerpo. Al bloquear las enzimas COX, el Ácido Ibuprofénico reduce los niveles de estas prostaglandinas, aliviando así los síntomas .
Comparación Con Compuestos Similares
Compuestos Similares
Naproxeno: Otro AINE con propiedades antiinflamatorias y analgésicas similares.
Aspirina: Un AINE más antiguo que también inhibe las enzimas COX pero tiene un perfil de seguridad diferente.
Ketoprofeno: Similar al Ácido Ibuprofénico en su mecanismo de acción y efectos terapéuticos.
Singularidad
El Ácido Ibuprofénico es único en su equilibrio de eficacia y seguridad. Es menos probable que cause efectos secundarios gastrointestinales en comparación con la aspirina y tiene un inicio de acción más rápido en comparación con el naproxeno . Además, su síntesis es más respetuosa con el medio ambiente debido al desarrollo de procesos industriales eficientes .
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for quantifying carboxyibuprofen in biological matrices, and how can cross-reactivity with ibuprofen metabolites be minimized?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to achieve specificity. Validate assays using spiked samples to confirm recovery rates (≥85%) and limit of quantification (LOQ) ≤10 ng/mL . Cross-reactivity can be minimized by optimizing chromatographic separation (e.g., C18 column with gradient elution) and verifying metabolite profiles via fragmentation patterns .
Q. How do interindividual variations in cytochrome P450 (CYP) enzyme activity influence this compound pharmacokinetics?
- Methodology : Conduct population pharmacokinetic (PopPK) studies with stratified sampling based on CYP2C9 genotypes. Use nonlinear mixed-effects modeling (NONMEM) to quantify variability in clearance rates. Pair with in vitro microsomal assays to correlate genotype-phenotype relationships .
Q. What in vitro models are appropriate for studying this compound’s metabolic pathways?
- Methodology : Primary human hepatocytes or HepG2 cell lines are ideal for phase II metabolism studies (e.g., glucuronidation). Monitor metabolite formation via LC-MS and validate using recombinant UDP-glucuronosyltransferase (UGT) isoforms. Include negative controls (e.g., UGT inhibitors like probenecid) to confirm enzymatic specificity .
Advanced Research Questions
Q. How can conflicting data on this compound’s anti-inflammatory activity in rodent models be resolved?
- Methodology : Perform meta-analysis of existing studies using PRISMA guidelines. Stratify results by dosage (e.g., 10–50 mg/kg), administration route (oral vs. intraperitoneal), and disease model (e.g., CFA-induced arthritis vs. LPS-induced inflammation). Use funnel plots to assess publication bias and mixed-effects models to adjust for heterogeneity .
Q. What experimental designs optimize detection of this compound’s potential endocrine-disrupting effects?
- Methodology : Employ a tiered approach:
- Tier 1 : High-throughput screening (HTS) with yeast estrogen screen (YES) or androgen receptor (AR) binding assays.
- Tier 2 : In vivo zebrafish assays to assess developmental toxicity (e.g., vitellogenin induction).
- Tier 3 : Rodent uterotrophic assays with this compound co-administered with endogenous estrogens. Include positive controls (e.g., bisphenol A) and negative controls (vehicle-only) .
Q. How can in silico models predict this compound’s interactions with multidrug resistance-associated proteins (MRPs)?
- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to map this compound’s binding affinity to MRP2/4. Validate predictions with transfected HEK293 cells overexpressing MRP isoforms. Quantify efflux ratios (basolateral-to-apical/apical-to-basolateral) in bidirectional transport assays .
Q. Data Contradiction & Synthesis
Q. How should researchers address discrepancies in reported this compound half-life values across species?
- Methodology : Perform allometric scaling to extrapolate human pharmacokinetics from rodent data. Adjust for species-specific differences in plasma protein binding (e.g., rodent albumin vs. human albumin) using equilibrium dialysis. Validate with physiologically based pharmacokinetic (PBPK) modeling .
Q. What statistical methods are robust for analyzing nonlinear dose-response relationships in this compound toxicity studies?
- Methodology : Apply benchmark dose (BMD) modeling with PROAST software. Use model averaging (e.g., Hill, exponential) to account for uncertainty. Report BMDL10 (lower confidence limit of 10% effect) and compare with NOAEL/LOAEL values .
Q. Ethical & Reproducibility Considerations
Q. How can researchers ensure transparency when reporting negative results from this compound efficacy trials?
- Methodology : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Publish raw data in repositories like Figshare or Zenodo. Include detailed protocols for dosing, sample preparation, and statistical thresholds (e.g., α=0.05, two-tailed) to enable replication .
Q. What frameworks support hypothesis generation for this compound’s role in chronic kidney disease (CKD) progression?
- Methodology : Use the PICO framework:
- Population : CKD patients with NSAID exposure.
- Intervention : this compound plasma concentration monitoring.
- Comparison : Patients without NSAID exposure.
- Outcome : Glomerular filtration rate (GFR) decline over 12 months.
Pair with FINER criteria to evaluate feasibility and novelty .
Propiedades
IUPAC Name |
3-[4-(1-carboxyethyl)phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8(12(14)15)7-10-3-5-11(6-4-10)9(2)13(16)17/h3-6,8-9H,7H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVLBIVDYADZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016127 | |
Record name | Carboxyibuprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15935-54-3 | |
Record name | Carboxyibuprofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15935-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboxyibuprofen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015935543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboxyibuprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401016127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOXYIBUPROFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RI5XR466K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.